

# An In-depth Technical Guide to DSPE-PEG14-COOH

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## Compound of Interest

Compound Name: *Dspe-peg14-cooh*

Cat. No.: *B15073766*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] with a 14-unit PEG chain (**DSPE-PEG14-COOH**). It is a heterobifunctional phospholipid-PEG conjugate widely utilized in the fields of drug delivery, nanomedicine, and bioconjugation. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates relevant workflows.

## Core Concepts and Physicochemical Properties

**DSPE-PEG14-COOH** is an amphiphilic molecule composed of three key components:

- **1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE):** A saturated 18-carbon phospholipid that serves as a hydrophobic anchor. This lipid moiety readily intercalates into the lipid bilayers of liposomes and other lipid-based nanoparticles.
- **Polyethylene Glycol (PEG)14:** A hydrophilic polymer chain consisting of 14 repeating ethylene glycol units. The PEG chain provides a steric barrier, often referred to as a "stealth" layer, which reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of nanoparticles in vivo.
- **Carboxylic Acid (-COOH):** A terminal functional group that allows for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), drugs, or imaging

agents, to the surface of nanoparticles.

The combination of these components makes **DSPE-PEG14-COOH** an essential tool for the development of advanced drug delivery systems.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **DSPE-PEG14-COOH**.

| Property                                 | Value                               | Source     |
|--|-------------------------------------|------------|
| Molecular Formula (DSPE)                 | C41H82NO8P                          | [1][2][3]  |
| Molecular Weight (DSPE)                  | ~748.07 g/mol                       | [3][4]     |
| Molecular Weight (PEG14)                 | ~616.7 g/mol                        | Calculated |
| Molecular Weight (COOH linker)           | ~100 g/mol                          | Estimated  |
| Total Molecular Weight (DSPE-PEG14-COOH) | ~1465 g/mol                         | Calculated |
| Purity                                   | Typically >95%                      |            |
| Physical Form                            | White to off-white solid            |            |
| Solubility                               | Soluble in chloroform and methanol. |            |
| Storage Temperature                      | -20°C                               |            |

Note: The total molecular weight is an approximation and can vary slightly based on the linker chemistry used in synthesis. Commercially available DSPE-PEG-COOH products are often designated by the total molecular weight of the PEG component (e.g., DSPE-PEG2000-COOH), which contains a longer PEG chain.

## Experimental Protocols

### Preparation of DSPE-PEG14-COOH Incorporated Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating **DSPE-PEG14-COOH** using the common thin-film hydration method.

Materials:

- Primary phospholipid (e.g., DSPC, DPPC, or Soy PC)
- Cholesterol
- **DSPE-PEG14-COOH**
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Rotary evaporator
- Bath sonicator or extruder
- Round-bottom flask

Procedure:

- **Lipid Dissolution:** Dissolve the primary phospholipid, cholesterol, and **DSPE-PEG14-COOH** in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-COOH).
- **Film Formation:** Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
- **Vacuum Drying:** Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature ( $T_c$ ) of the primary phospholipid.

- **Vesicle Formation:** Continue agitation (e.g., vortexing or gentle shaking) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
- **Size Reduction (Optional but Recommended):** To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to:
  - **Sonication:** Submerge the flask in a bath sonicator and sonicate until the suspension becomes clear.
  - **Extrusion:** Pass the MLV suspension through polycarbonate membranes with a defined pore size using a lipid extruder. This method provides better control over the final liposome size.
- **Purification:** Remove any unencapsulated material by dialysis or size exclusion chromatography.

## Bioconjugation to **DSPE-PEG14-COOH** via EDC/NHS Chemistry

This protocol outlines the conjugation of an amine-containing ligand (e.g., a peptide or antibody) to the carboxylic acid terminus of **DSPE-PEG14-COOH** that has been incorporated into liposomes.

Materials:

- **DSPE-PEG14-COOH**-containing liposomes
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Amine-containing ligand
- Activation buffer (e.g., MES buffer, pH 6.0)
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., hydroxylamine)

- Purification system (e.g., dialysis or size exclusion chromatography)

#### Procedure:

- Liposome Preparation: Prepare **DSPE-PEG14-COOH**-containing liposomes as described in the previous protocol.
- Carboxyl Group Activation:
  - Resuspend the liposomes in the activation buffer.
  - Add a molar excess of EDC and NHS to the liposome suspension.
  - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups by forming an NHS ester.
- Ligand Conjugation:
  - Add the amine-containing ligand to the activated liposome suspension.
  - Adjust the pH of the reaction mixture to 7.4-8.0 to facilitate the reaction between the NHS ester and the primary amine of the ligand.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quenching: Quench any unreacted NHS esters by adding a quenching solution, such as hydroxylamine or Tris buffer.
- Purification: Remove unconjugated ligand and byproducts by dialysis or size exclusion chromatography.

## Visualizations

### **DSPE-PEG14-COOH** Structure and its Role in a Liposome

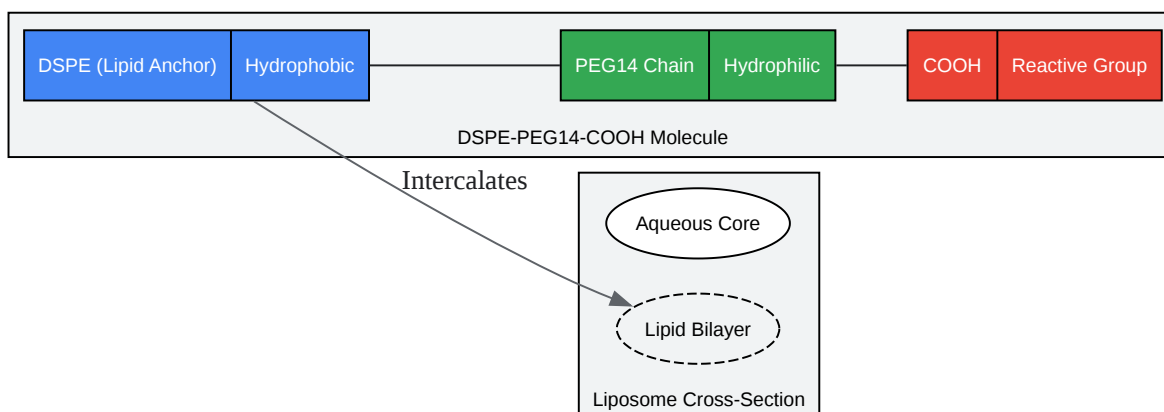


Figure 1: Structure of DSPE-PEG14-COOH and its integration into a liposome.

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Caption: **DSPE-PEG14-COOH** structure and liposomal integration.

## Experimental Workflow for Targeted Liposome Preparation

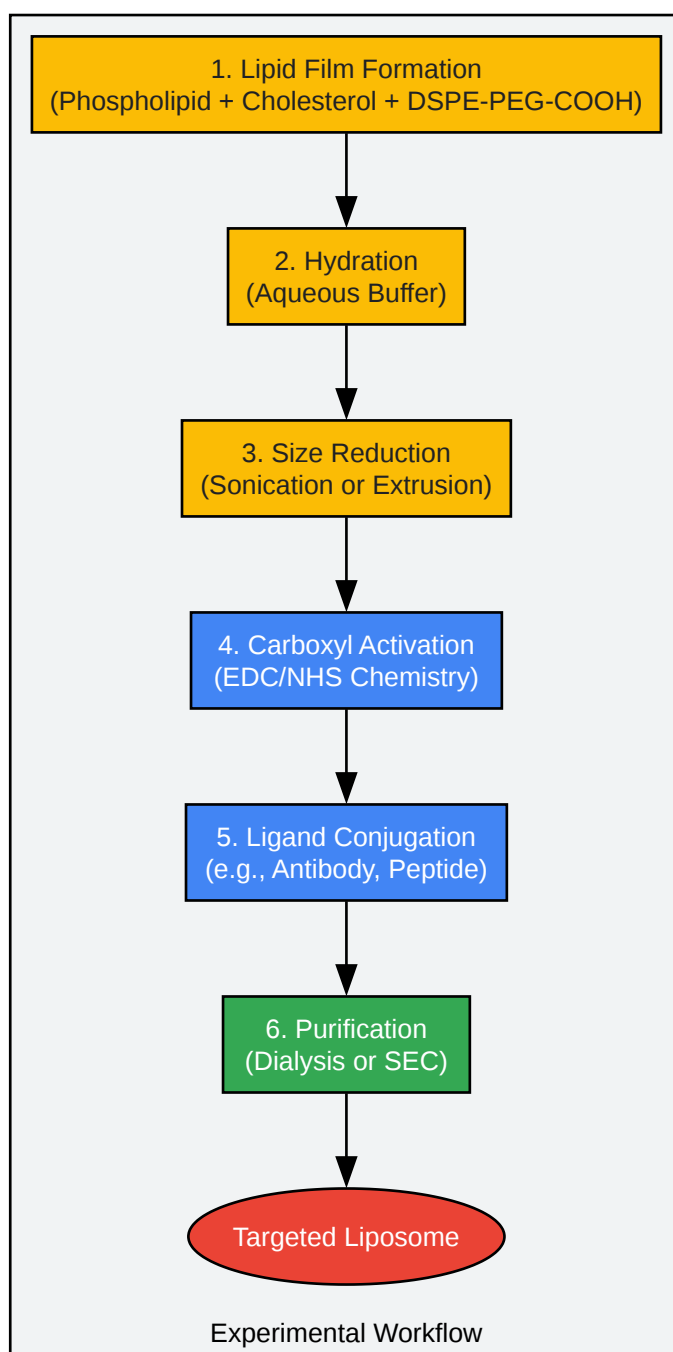


Figure 2: Workflow for the preparation of targeted liposomes.

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Caption: Workflow for targeted liposome preparation.

## Logical Relationship in Targeted Drug Delivery

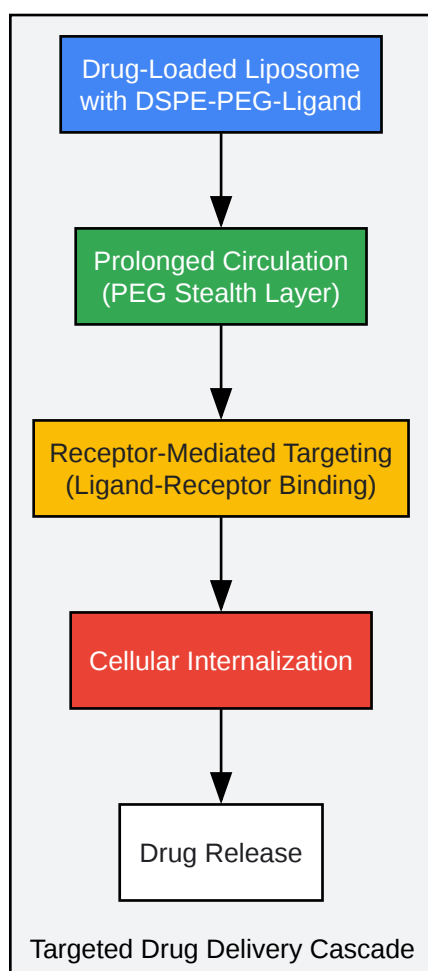


Figure 3: Role of DSPE-PEG-COOH in targeted drug delivery.

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Caption: DSPE-PEG-COOH's role in targeted drug delivery.

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## References

- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | CAS: 1069-79-0 | AxisPharm [axispharm.com]



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- 3. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine = 99 1069-79-0 [sigmaaldrich.com]
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